(S)-2-methoxy-2-phenylaceticacid

Description

Historical Context and Discovery of Chiral Derivatizing Agents

The journey to understanding and differentiating enantiomers—non-superimposable mirror-image molecules—has been a central theme in chemistry. Initially, techniques like fractional crystallization, pioneered by Louis Pasteur, were the primary methods for separating these elusive pairs. researchgate.net However, the advent of Nuclear Magnetic Resonance (NMR) spectroscopy presented a new challenge and opportunity. While NMR is a powerful tool for structural elucidation, it cannot distinguish between enantiomers in a standard achiral environment, as their spectral properties are identical. chemeurope.comwikipedia.org

This limitation spurred a pivotal innovation: the development of chiral derivatizing agents (CDAs). The underlying principle is elegantly simple: by reacting a mixture of enantiomers with a single, pure enantiomer of a CDA, the enantiomers are converted into a mixture of diastereomers. wikipedia.org Unlike enantiomers, diastereomers possess distinct physical properties and, crucially, different NMR spectra, allowing for their differentiation and quantification. chemeurope.com

The first widely popular application of this technique was introduced in 1969 by Harry S. Mosher, who utilized α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). wikipedia.org This reagent, often called Mosher's acid, set the stage for the development of a host of other CDAs, including the non-fluorinated analogue, (S)-2-methoxy-2-phenylacetic acid, sometimes referred to as Trost's MPA acid. chemeurope.comtcichemicals.com

Significance of Enantiomeric Purity and Absolute Configuration in Chemical Sciences

The ability to determine the enantiomeric purity (a measure of the excess of one enantiomer over the other) and the absolute configuration (the exact 3D spatial arrangement of atoms) of a chiral molecule is of critical importance across the chemical sciences. tcichemicals.com This is nowhere more evident than in the pharmaceutical industry. nih.govsoton.ac.uk

The biological systems in the human body are inherently chiral. Receptors, enzymes, and other biological targets are proteins composed of L-amino acids, creating specific chiral environments. Consequently, the different enantiomers of a chiral drug can interact with the body in vastly different ways. nih.gov One enantiomer (the eutomer) may produce the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or, in the most severe cases, cause harmful or toxic effects. nih.gov The infamous case of thalidomide (B1683933) in the 1960s, where one enantiomer was a sedative while the other was a potent teratogen, remains a stark reminder of the critical need for enantiomeric purity in drugs. soton.ac.uk

Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) and Health Canada have established stringent guidelines. These mandates require that the absolute stereochemistry of chiral drug candidates be determined early in the development process and that their enantiomeric purity be rigorously controlled and tested. nih.govcanada.ca This ensures that the safety, efficacy, and pharmacokinetic properties of each enantiomer are well-understood, leading to safer and more effective medicines. nih.govresearchgate.net

Overview of (S)-2-methoxy-2-phenylacetic acid as a Pioneering Chiral Reagent

(S)-2-methoxy-2-phenylacetic acid (MPA) is a chiral carboxylic acid that has carved out a significant niche as a versatile and effective chiral derivatizing agent. It is structurally characterized by a stereocenter at the alpha-carbon, to which both a methoxy (B1213986) group and a phenyl group are attached. This compound is typically synthesized through the stereoselective reaction of (S)-(+)-mandelic acid with a methylating agent like dimethyl sulfate (B86663). commonorganicchemistry.com

The utility of (S)-MPA lies in its ability to react with chiral alcohols and amines to form diastereomeric esters and amides, respectively. chemeurope.com The key to its effectiveness in NMR analysis is the magnetic anisotropy of its phenyl group. This effect causes the signals of the protons in the derivatized alcohol or amine to appear at different chemical shifts in the ¹H NMR spectrum for each diastereomer. researchgate.net By analyzing these differences, chemists can determine the absolute configuration and calculate the enantiomeric excess of the original chiral substrate. researchgate.net

Research has demonstrated the efficacy of MPA in various applications:

Resolution of Amines: It has been successfully used in the diastereomeric salt formation for the resolution of racemic amines, such as 3-aminopyrrolidine (B1265635) and (S)-cyclohexylethylamine, proving effective even on an industrial scale. researchgate.netbme.hu

NMR Analysis: Enantiopure MPA allows for the quantification of enantiomeric excess through the clear splitting of the methoxy proton signals in the ¹H NMR spectrum.

Comparison to Other Reagents: Studies have shown that MPA can offer higher yields and simpler purification processes in diastereomeric salt formation compared to some derivatives of mandelic acid. While related reagents like MTPA (Mosher's acid) are also widely used, MPA provides a valuable, non-fluorinated alternative. tcichemicals.comjocpr.com

The compound's stability is another key advantage; the absence of a hydrogen atom at the alpha-position prevents racemization (the conversion of one enantiomer into an equal mix of both), ensuring the integrity of the analysis. chemeurope.com

Data Tables

Table 1: Physical and Chemical Properties of 2-Methoxy-2-phenylacetic acid

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-methoxy-2-phenylacetic acid | nih.gov |

| Molecular Formula | C₉H₁₀O₃ | nih.gov |

| Molecular Weight | 166.17 g/mol | nih.gov |

| CAS Number (S-enantiomer) | 26164-26-1 | |

| CAS Number (Racemic) | 7021-09-2 | nih.gov |

| Appearance | White to off-white crystalline solid | nih.gov |

| Synthesis (S-enantiomer) | Reaction of (S)-(+)-mandelic acid with dimethyl sulfate |

| Optical Rotation [α]D²⁰ ((S)-enantiomer) | +21.2 (c = 1, ethanol) | |

Table 2: Research Findings on the Application of (S)-2-methoxy-2-phenylacetic acid

| Application Area | Key Finding | Source(s) |

|---|---|---|

| NMR Utility | Enables quantification of enantiomeric excess via distinct splitting of the OCH₃ proton signals in ¹H NMR for diastereomeric derivatives. | |

| Chemical Resolution | Offers higher yields and simpler purification in diastereomeric salt formation compared to certain mandelic acid derivatives. | |

| Stereochemical Influence | The (S)-enantiomer was found to induce a preferential formation of anti-diastereomers (80:20 anti:syn ratio) in a sulfinyl diene esterification. |

| Industrial Application | An optimized process using (S)-MPA allows for the effective, large-scale production of enantiopure 3-aminopyrrolidine. | bme.hu |

Structure

3D Structure of Parent

Properties

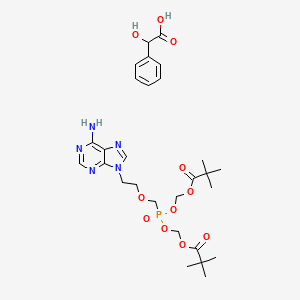

IUPAC Name |

[2-(6-aminopurin-9-yl)ethoxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate;2-hydroxy-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N5O8P.C8H8O3/c1-19(2,3)17(26)30-11-32-34(28,33-12-31-18(27)20(4,5)6)13-29-8-7-25-10-24-14-15(21)22-9-23-16(14)25;9-7(8(10)11)6-4-2-1-3-5-6/h9-10H,7-8,11-13H2,1-6H3,(H2,21,22,23);1-5,7,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTZFOOSHDCXOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCOC(=O)C(C)(C)C.C1=CC=C(C=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N5O11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Enantiopure S 2 Methoxy 2 Phenylacetic Acid

Stereoselective Synthesis Pathways

Stereoselective pathways to (S)-2-methoxy-2-phenylacetic acid are designed to create the chiral center with a specific, predetermined stereochemistry. This is often achieved by using a chiral starting material that already contains the desired stereochemical information or by employing a chiral catalyst to influence the stereochemical outcome of the reaction.

Synthesis via Chiral Precursors (e.g., Mandelic Acid Derivatives)

A common and effective method for the synthesis of (S)-2-methoxy-2-phenylacetic acid involves the use of enantiopure (S)-(+)-mandelic acid as a chiral precursor. nih.gov This approach takes advantage of the readily available and relatively inexpensive chiral pool of mandelic acid. The synthesis is a direct conversion where the hydroxyl group of (S)-(+)-mandelic acid is methylated.

A reported procedure involves the reaction of (S)-(+)-mandelic acid with dimethyl sulfate (B86663) to yield (S)-2-methoxy-2-phenylacetic acid. nih.gov This Williamson ether synthesis proceeds with retention of configuration at the stereocenter. The reaction typically results in a good yield and high enantiomeric purity, as demonstrated in the following table.

| Precursor | Reagent | Product | Yield | Optical Rotation [α]D |

| (S)-(+)-Mandelic Acid | Dimethyl Sulfate | (S)-2-methoxy-2-phenylacetic acid | 46% | +21.2° (c=1, ethanol) |

Table 1: Synthesis of (S)-2-methoxy-2-phenylacetic acid from a chiral precursor.

Asymmetric Reduction Approaches

Asymmetric reduction represents another strategy for the enantioselective synthesis of (S)-2-methoxy-2-phenylacetic acid. This method typically involves the reduction of a prochiral precursor, such as a ketone or an aldehyde, using a chiral reducing agent or a catalyst.

One such approach is the asymmetric reduction of 2-methoxy-2-phenylacetaldehyde. evitachem.com The use of chiral catalysts, for instance, complexes of ruthenium with chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), can facilitate the enantioselective addition of hydrogen to the carbonyl group, favoring the formation of the (S)-alcohol, which can then be oxidized to the desired carboxylic acid.

Resolution of Racemic Mixtures of 2-methoxy-2-phenylacetic acid

The resolution of racemic 2-methoxy-2-phenylacetic acid is a widely employed technique to obtain the enantiopure (S)-form. This process involves the separation of the two enantiomers from a 50:50 mixture.

Diastereomeric Salt Formation with Chiral Amines

A classical and industrially viable method for resolving racemic carboxylic acids is through the formation of diastereomeric salts with a chiral amine. nih.gov In this process, the racemic mixture of 2-methoxy-2-phenylacetic acid is reacted with an enantiomerically pure chiral amine. This reaction results in the formation of a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Once the diastereomeric salts are separated, the desired enantiomer of the acid can be recovered by treating the salt with a strong acid to protonate the carboxylate and liberate the free (S)-2-methoxy-2-phenylacetic acid. (S)-2-methoxy-2-phenylacetic acid itself is also utilized as a chiral resolving agent for racemic amines, highlighting the utility of this class of compounds in diastereomeric salt formation. google.com

Chromatographic Resolution Techniques

Chromatographic methods offer a powerful tool for the analytical and preparative separation of enantiomers of 2-methoxy-2-phenylacetic acid.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a direct method for enantiomeric separation. nih.govresearchgate.net The racemic mixture is passed through a column containing a chiral selector that interacts differently with the (R)- and (S)-enantiomers, leading to different retention times and thus, separation. A study has reported the use of a CSP derived from propyl imidazole-derivatized cyclofructan 6 for the separation of α-methoxy phenylacetic acid enantiomers. nih.gov

An alternative chromatographic approach involves the derivatization of the racemic acid with a chiral auxiliary to form a mixture of diastereomers. tcichemicals.com These diastereomeric derivatives can then be separated using standard, achiral chromatography techniques like silica (B1680970) gel column chromatography. d-nb.infonih.gov After separation, the chiral auxiliary is cleaved to yield the enantiopure acid.

Preparation of Reactive Derivatives: (S)-2-methoxy-2-phenylacetyl Chloride

For many synthetic applications, particularly in the formation of amides and esters, (S)-2-methoxy-2-phenylacetic acid is converted into a more reactive derivative, most commonly the acyl chloride. The preparation of (S)-2-methoxy-2-phenylacetyl chloride is a standard transformation.

This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.compatsnap.com A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. patsnap.com The reaction converts the carboxylic acid into the highly reactive acyl chloride, which can then be used in subsequent reactions, often without purification.

| Starting Material | Reagent | Catalyst | Product |

| (S)-2-methoxy-2-phenylacetic acid | Thionyl chloride | N,N-dimethylformamide | (S)-2-methoxy-2-phenylacetyl chloride |

| (S)-2-methoxy-2-phenylacetic acid | Oxalyl chloride | N,N-dimethylformamide | (S)-2-methoxy-2-phenylacetyl chloride |

Table 2: Common reagents for the preparation of (S)-2-methoxy-2-phenylacetyl chloride.

Fundamental Principles of Stereochemical Determination Via Derivatization with S 2 Methoxy 2 Phenylacetic Acid

Formation of Diastereomeric Esters with Chiral Alcohols

The reaction of a chiral alcohol with (S)-2-methoxy-2-phenylacetic acid results in the formation of diastereomeric esters. researchgate.net This esterification is typically carried out by first converting MPA to a more reactive species, such as its acid chloride, to facilitate the reaction with the alcohol. The presence of a coupling agent may also be employed.

The resulting products are diastereomers: the (S)-MPA ester of an (R)-alcohol and the (S)-MPA ester of an (S)-alcohol. Because these diastereomers possess different spatial arrangements, they exhibit distinct physical and spectroscopic properties. This difference is the key to determining the absolute configuration of the chiral alcohol. The analysis of the ¹H NMR spectra of these diastereomeric esters reveals differing chemical shifts for the protons in the vicinity of the chiral centers. By comparing these shifts, and by applying established models, the absolute stereochemistry of the alcohol can be deduced. tcichemicals.com

A study involving the condensation of (S)-2-methoxy-2-phenylpent-3-ynoic acids with several chiral secondary alcohols demonstrated the reliability of this method. The ¹H NMR spectra of the resulting esters showed a strong correlation between the observed chemical shift differences (Δδ) and the absolute configuration of the alcohol moiety. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Application |

| (S)-2-methoxy-2-phenylacetic acid | Chiral Alcohol | Diastereomeric Esters | Determination of absolute configuration of the alcohol via NMR spectroscopy. |

| (S)-2-methoxy-2-phenylpent-3-ynoic acid | Chiral Secondary Alcohol | Diastereomeric Esters | Evaluation as a chiral derivatizing agent, showing consistent correlation in ¹H NMR spectra. researchgate.net |

| (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) | Secondary Alcohol | Diastereomeric MTPA Esters | A widely used method for determining the absolute configuration of secondary alcohols. nih.gov |

Formation of Diastereomeric Amides with Chiral Amines

Similar to chiral alcohols, chiral amines can be derivatized with (S)-2-methoxy-2-phenylacetic acid to form diastereomeric amides. researchgate.net This reaction provides a reliable method for determining the absolute configuration of chiral primary and secondary amines. The formation of the amide bond creates two diastereomers, each with a unique three-dimensional structure.

The differing spatial environments of the protons in each diastereomer lead to distinct chemical shifts in their ¹H NMR spectra. The analysis of these chemical shift differences allows for the assignment of the absolute stereochemistry of the amine. For instance, the condensation of (S)-2-methoxy-2-phenylpent-3-ynoic acids with primary amines has been shown to produce amides whose ¹H NMR spectra are consistent with the absolute configuration of the amine. researchgate.net It has been noted that the conformational preference of these amides is often opposite to that of the corresponding esters, which is a crucial factor in the correlation of NMR data with stereochemistry. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Application |

| (S)-2-methoxy-2-phenylacetic acid | Chiral Amine | Diastereomeric Amides | Determination of absolute configuration of the amine via NMR spectroscopy. |

| (S)-2-methoxy-2-phenylpent-3-ynoic acid | Chiral Primary Amine | Diastereomeric Amides | Evaluation as a chiral derivatizing agent with consistent ¹H NMR spectral correlation. researchgate.net |

| o-methoxy-o-trifluoromethylphenylacetyl chloride | Secondary Amine | Diastereomeric Amides | Determination of enantiomeric composition through significant differences in NMR chemical shifts. |

Anisotropic Effects of the Phenyl Group on Nuclear Magnetic Resonance Chemical Shifts

A key phenomenon underlying the use of (S)-2-methoxy-2-phenylacetic acid in stereochemical analysis is the magnetic anisotropy of the phenyl group. organicchemistrydata.org In the presence of an external magnetic field, the π-electrons of the phenyl ring circulate, creating a secondary magnetic field. This induced field is not uniform in all directions; it shields certain regions of space and deshields others.

When an MPA derivative is formed, the phenyl group adopts a preferred conformation relative to the rest of the molecule. Protons of the chiral substrate that are positioned in the shielding cone of the phenyl ring will experience an upfield shift (to a lower ppm value) in the NMR spectrum. Conversely, protons located in the deshielding region will be shifted downfield (to a higher ppm value). organicchemistrydata.org

Because the two diastereomers have different spatial arrangements, the protons of the chiral substrate in each diastereomer will experience the anisotropic effect of the phenyl group to a different extent. This results in observable differences in their chemical shifts (Δδ). The magnitude and sign of these differences provide the basis for determining the absolute configuration of the substrate. nih.gov The use of reagents with larger aromatic systems, such as a naphthyl group, can enhance this anisotropic effect, leading to larger and more easily interpretable chemical shift differences. researchgate.net

Conformational Preferences and Mosher's Model for Stereochemical Correlation

To correlate the observed NMR chemical shift differences with the absolute configuration of the substrate, a conformational model is necessary. The most widely accepted model for derivatives of α-methoxy-α-phenylacetic acids is Mosher's model. nih.govresearchgate.net This model proposes that the most stable conformation of the diastereomeric ester or amide is one where the carbonyl group of the MPA moiety and the Cα-H or lone pair of the chiral substrate are eclipsed.

In this preferred conformation, the phenyl group and the other substituent on the α-carbon of the MPA moiety are oriented in a specific way relative to the substituents on the chiral center of the alcohol or amine. According to Mosher's model, the substituents of the chiral substrate that lie on the same side as the phenyl group in this conformation will be shielded and will appear at a higher field (lower chemical shift) in the ¹H NMR spectrum. Conversely, the substituents on the opposite side will be deshielded and will appear at a lower field. nih.gov

By preparing both the (R)- and (S)-MPA derivatives of the chiral substrate and analyzing the differences in the chemical shifts (Δδ = δS - δR) for various protons, a consistent pattern emerges. Protons with a positive Δδ value are assigned to one side of the molecule, and those with a negative Δδ value are assigned to the other. This spatial arrangement directly corresponds to the absolute configuration of the chiral center. nih.gov While originally developed for α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), the principles of Mosher's model are broadly applicable to MPA derivatives as well. researchgate.netorganicchemistrydata.org

Applications in Absolute Configuration Assignment Via Nuclear Magnetic Resonance Spectroscopy

The Standard Mosher's Method for Secondary Alcohols

The determination of the absolute configuration of chiral secondary alcohols is a primary application of (S)-MPA. The method involves the formation of diastereomeric esters by reacting the alcohol with both (R)- and (S)-enantiomers of MPA. The resulting diastereomers, (R)-MPA ester and (S)-MPA ester, exhibit different NMR spectral properties, which can be systematically analyzed to deduce the stereochemistry of the alcohol's chiral center. hebmu.edu.cnnih.gov

The experimental procedure for the derivatization of a chiral secondary alcohol with (S)-MPA (and its R-enantiomer) is a well-established process. A typical protocol involves the following steps:

Esterification: The chiral secondary alcohol is reacted with (S)-MPA in one reaction and (R)-MPA in a separate reaction. This esterification is commonly facilitated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Alternatively, the more reactive acid chloride of MPA can be used. nih.govunina.it

Purification: The resulting diastereomeric (S)-MPA and (R)-MPA esters are purified, typically by column chromatography, to remove any unreacted starting materials and coupling agent byproducts.

NMR Data Acquisition: High-resolution proton NMR (¹H NMR) spectra are recorded for both purified diastereomeric esters. It is crucial to ensure that the samples are of high purity and that the NMR data are acquired under identical conditions (e.g., solvent, temperature, and concentration) to allow for a direct and accurate comparison of chemical shifts. acs.org

A "mix and shake" method has also been developed, where a solid matrix-bound MPA is mixed directly with the chiral substrate in an NMR tube, simplifying the workup process. acs.org

The core of the analysis lies in the calculation of the chemical shift differences for corresponding protons in the two diastereomeric esters. The parameter ΔδSR is defined as the chemical shift of a proton in the (S)-MPA ester minus the chemical shift of the same proton in the (R)-MPA ester (ΔδSR = δS - δR). researchgate.net

The basis for these chemical shift differences is the anisotropic effect of the phenyl group in the MPA moiety. In the most stable conformation, the phenyl group is oriented in a way that it shields or deshields nearby protons of the alcohol substrate. This effect is different for the two diastereomers, leading to distinct chemical shifts. acs.org

A representative example is the determination of the absolute configuration of nitropropranolol enantiomers. By analyzing the ¹H NMR spectra of the bis-(R)-MPA and bis-(S)-MPA derivatives, the ΔδH (δR - δS) values for various protons were calculated. nih.gov

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) and ΔδRS Values for the MPA Esters of (+)-7-NO₂-propranolol nih.gov

| Proton | δH (R)-MPA | δH (S)-MPA | ΔδH (δR - δS) |

| H-1'a | 3.25 | 3.20 | +0.05 |

| H-1'b | 3.16 | 3.12 | +0.04 |

| H-2' | 5.60 | 5.54 | +0.06 |

| H-3'a | 3.00 | 3.10 | -0.10 |

| H-3'b | 2.95 | 3.05 | -0.10 |

| H-4' | 7.90 | 7.95 | -0.05 |

| H-5 | 7.30 | 7.25 | +0.05 |

| H-6 | 7.10 | 7.15 | -0.05 |

| H-8 | 8.20 | 8.25 | -0.05 |

Note: The signs of ΔδH are calculated as δH in the (R)-MPA ester minus δH in the (S)-MPA ester. The data has been adapted for the ΔδSR convention (δS - δR) by inverting the signs for interpretative purposes in the following section.

The pattern of positive and negative ΔδSR values allows for the assignment of the absolute configuration of the secondary alcohol. A widely accepted model proposes a conformation where the methoxy (B1213986) group, the carbonyl oxygen, and the carbinol proton of the MPA ester are coplanar. In this conformation, the phenyl group of the MPA moiety creates two distinct shielding and deshielding zones.

For an (S)-MPA ester, the protons of the larger substituent (L₂) at the stereocenter of the alcohol will experience shielding and thus have a negative ΔδSR value, while the protons of the smaller substituent (L₁) will be deshielded and have a positive ΔδSR value. The opposite is true for an (R)-MPA ester. By identifying which side of the molecule corresponds to positive and negative ΔδSR values, the spatial arrangement of the substituents can be determined, and thus the absolute configuration is assigned. hebmu.edu.cn

For example, in the case of (+)-7-NO₂-propranolol, the negative ΔδSR values for protons on one side of the chiral center and positive values on the other side allowed for the assignment of the S configuration to the stereogenic carbinol carbon. nih.gov

Application to Chiral Amines via Amide Formation

The Mosher's method using (S)-MPA can be extended to determine the absolute configuration of chiral primary and secondary amines. The principle is analogous to that for secondary alcohols, but instead of forming diastereomeric esters, diastereomeric amides are synthesized. researchgate.netacs.org

The experimental protocol involves the reaction of the chiral amine with both (R)- and (S)-MPA to form the corresponding amides, followed by purification and ¹H NMR analysis. The ΔδSR values are then calculated and interpreted in a similar manner to the alcohol esters. The phenyl group of the MPA moiety again creates a specific magnetic environment that leads to differential shielding and deshielding of the amine's substituents in the two diastereomers. researchgate.netacs.org

A study on γ-amino-β-hydroxyphosphonates demonstrated the utility of (S)-MPA in determining the absolute configuration of the amine function. The diastereomeric amides were prepared, and their ¹H NMR spectra were analyzed to establish the stereochemistry. scielo.org.mxscispace.com

Table 2: ¹H NMR Chemical Shift Data (δ, ppm) for Diastereomeric (S)-MPA amides of a γ-amino-β-hydroxyphosphonate derivative scielo.org.mx

| Proton | Diastereomer 1 (S,S,S) | Diastereomer 2 (R,S,S) |

| CH₃CH | 1.36 | 1.24 |

| CH₂P (a) | 1.59 | 2.00 |

| CH₂P (b) | 2.02 | 2.00 |

| CH₂N (a) | 2.47 | 2.39 |

| CH₂N (b) | 2.72 | 2.56 |

| CHOCH₃ | 3.39 | 3.38 |

| (CH₃O)₂P (a) | 3.34 | 3.62 |

| (CH₃O)₂P (b) | 3.47 | 3.63 |

| CHCH₃ | 3.93 | 3.74 |

| CHOCH₃ (MPA) | 4.66 | 4.72 |

This table illustrates the different chemical shifts observed for the two diastereomers formed from a racemic amine and (S)-MPA, which is the basis for the configurational assignment.

Extended Applications to Other Functional Groups and Complex Molecules

The versatility of (S)-MPA as a chiral derivatizing agent extends to more complex molecules containing various functional groups. The fundamental requirement is the presence of a reactive site, such as a hydroxyl or amino group, that can be derivatized to form the diastereomeric MPA esters or amides. nih.govmdpi.com

For hydroxy acids and amino acids, the application of (S)-MPA typically involves the derivatization of the hydroxyl or amino group, respectively.

In the case of hydroxy acids , the hydroxyl group can be esterified with (R)- and (S)-MPA. The subsequent analysis of the ΔδSR values of the resulting diastereomeric esters allows for the determination of the absolute configuration of the stereocenter bearing the hydroxyl group. For example, the absolute configuration of the hydroxyl group in γ-amino-β-hydroxyphosphonates has been determined using this method. scielo.org.mx A study on the absolute configuration of hydroxy-fatty acids also employed a modified Mosher's method. tcichemicals.com

For amino acids , the primary amino group is the target for derivatization. The amino acid is typically first converted to its corresponding ester (e.g., methyl or ethyl ester) to protect the carboxylic acid functionality. Then, the amino group of the amino acid ester is reacted with (R)- and (S)-MPA to form diastereomeric amides. The analysis of the ΔδSR values for the protons of the amino acid ester moiety allows for the assignment of the absolute configuration of the α-carbon. scielo.org.mxmdpi.com

Table 3: Illustrative ΔδSR values for an (S)-Amino Acid Methyl Ester Derivatized with (R)- and (S)-MPA

| Proton | δS (ppm) | δR (ppm) | ΔδSR (δS - δR) (ppm) |

| α-H | 4.50 | 4.60 | -0.10 |

| β-H | 2.10 | 2.00 | +0.10 |

| γ-CH₃ | 1.05 | 0.95 | +0.10 |

| OCH₃ (ester) | 3.75 | 3.78 | -0.03 |

This is a hypothetical data table illustrating the expected pattern of ΔδSR values for an (S)-amino acid derivative, which would lead to the assignment of its absolute configuration.

Primary Alcohols with Remote Chiral Centers

The Mosher's method was initially developed for secondary alcohols, but its application has been extended to primary alcohols with chiral centers remote from the hydroxyl group. This is particularly valuable for elucidating the stereochemistry of complex molecules where the chiral center is not directly attached to a functional group amenable to other analytical techniques.

The principle relies on the formation of diastereomeric esters between the primary alcohol and the two enantiomers of a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), a close analog of 2-methoxy-2-phenylacetic acid. The resulting diastereomers exhibit different NMR chemical shifts (δ) for the protons near the chiral center due to the anisotropic effect of the phenyl ring in the Mosher's reagent. By analyzing the differences in chemical shifts (Δδ = δS - δR) between the (S)- and (R)-esters, the absolute configuration of the remote chiral center can be deduced.

A modified Mosher's method has been successfully applied to determine the absolute configuration of primary alcohols with a methyl group at the C-2 position. researchgate.net The difference in the chemical shifts of the diastereotopic oxymethylene protons (Ha and Hb) at C-1 is analyzed. It has been observed that the magnitude of the chemical shift difference between these two protons (Δδab = |δHa - δHb|) is different for the two diastereomeric esters. This difference in Δδab values, along with the signs of the Δδ (δS - δR) values for other protons in the molecule, allows for the assignment of the absolute configuration at the C-2 center.

However, the success of this modified method can be limited for some C-2 branched primary alcohols, especially those containing conjugated groups or an additional chiral center at C-3, as the chemical shift differences between the diastereotopic oxymethylene protons may become similar for both diastereomers. researchgate.net

Table 1: Representative ¹H-NMR Data for the Determination of Absolute Configuration of a Primary Alcohol with a Remote Chiral Center using a Modified Mosher's Method

| Proton | δ (S-MTPA Ester) (ppm) | δ (R-MTPA Ester) (ppm) | Δδ (δS - δR) (ppm) |

| 1-Ha | 4.26 | 4.30 | -0.04 |

| 1-Hb | 4.24 | 4.22 | +0.02 |

| Δδab | 0.02 | 0.08 | |

| 2-H | 2.15 | 2.10 | +0.05 |

| 3-CH₃ | 0.95 | 1.00 | -0.05 |

Natural Products and Metabolites

The structural elucidation of natural products and metabolites is a cornerstone of drug discovery and chemical biology. Determining the absolute configuration of these often complex molecules is crucial for understanding their biological activity. The Mosher's method has proven to be an invaluable tool in this regard. nih.govresearchgate.net

The application involves the esterification of a hydroxyl or amino group in the natural product with both (R)- and (S)-2-methoxy-2-phenylacetic acid (or its analogue, MTPA). The resulting diastereomeric esters are then analyzed by ¹H-NMR spectroscopy. The differences in chemical shifts (Δδ = δS - δR) for protons located on either side of the newly formed ester linkage are systematically analyzed. Protons on one side of the Mosher's ester plane will exhibit positive Δδ values, while those on the other side will show negative Δδ values. This distribution of Δδ values allows for the determination of the absolute configuration of the stereocenter bearing the hydroxyl or amino group.

A notable example is the determination of the absolute configuration of retroflexanone, a marine natural product. nih.gov By preparing the (R)- and (S)-MTPA esters of retroflexanone and analyzing their ¹H-NMR spectra, the absolute configuration of the secondary alcohol at C-9 was established. The observed positive and negative Δδ values for the protons on either side of the C-9 stereocenter were consistent with a specific absolute configuration based on the established Mosher's method model.

Table 2: ¹H-NMR Data (Δδ = δS - δR) for the Mosher's Method Analysis of Retroflexanone

| Position | Proton | δ (S-MTPA Ester) (ppm) | δ (R-MTPA Ester) (ppm) | Δδ (δS - δR) (ppm) |

| 8 | H₂ | 2.95 | 2.85 | +0.10 |

| 10 | H | 5.20 | 5.25 | -0.05 |

| 11 | H₃ | 1.10 | 1.18 | -0.08 |

| 12 | H₂ | 1.60 | 1.70 | -0.10 |

| 13 | H₃ | 0.90 | 0.95 | -0.05 |

Source: Data adapted from Singleton C, et al. (2018). nih.gov This table illustrates how the signs of the Δδ values are distributed around the chiral center, enabling the assignment of the absolute configuration.

The Mosher's method has been successfully applied to a wide variety of natural products and metabolites, including terpenoids, alkaloids, and polyketides, demonstrating its broad applicability in natural product chemistry. researchgate.netbath.ac.uk

Advantages of the Mosher's Method in Absolute Configuration Determination

The widespread adoption of the Mosher's method for determining the absolute configuration of chiral compounds can be attributed to several key advantages:

Small Sample Requirement: The method can be performed on a small scale, often requiring only a few milligrams of the compound of interest. This is particularly advantageous when dealing with natural products that are often isolated in limited quantities. springernature.com

Convenience and Accessibility: NMR spectroscopy is a routine analytical technique available in most chemical research laboratories. The derivatization reactions are typically straightforward and can be performed with commercially available Mosher's acid or its derivatives. stackexchange.com

Broad Applicability: The Mosher's method is applicable to a wide range of functional groups, primarily secondary alcohols and primary amines. nih.gov With modifications, its use has been extended to primary alcohols, thiols, and other functionalities.

Reliability: When applied correctly and with careful analysis of the NMR data, the Mosher's method provides a reliable determination of the absolute configuration. The consistency of the signs of the Δδ values for multiple protons in the molecule provides a self-consistency check for the assignment.

No Requirement for Crystallization: Unlike X-ray crystallography, which requires the formation of a high-quality single crystal, the Mosher's method can be applied to non-crystalline, amorphous, or oily samples. stackexchange.com

Provides Information on Conformation: The analysis of the Δδ values is based on the preferred conformation of the diastereomeric esters in solution. This can provide insights into the conformational preferences of the molecule under investigation.

Applications in Enantiomeric Purity Determination Enantiomeric Excess

Utilization of Diastereomeric Peak Integration in NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the analysis of the diastereomeric derivatives of (S)-2-methoxy-2-phenylacetic acid. udel.edumsu.edu Once the enantiomeric mixture of an analyte is converted into a mixture of diastereomeric esters or amides using enantiopure (S)-2-methoxy-2-phenylacetic acid, the resulting diastereomers will have distinct NMR spectra. msu.edu This spectral difference is the key to quantifying the original enantiomeric composition.

The most common approach involves the integration of well-resolved signals corresponding to each diastereomer in the ¹H NMR spectrum. msu.edu Protons in proximity to the newly formed stereocenter will experience different chemical environments in each diastereomer, leading to separate peaks with different chemical shifts. By carefully integrating the area under these distinct peaks, the ratio of the two diastereomers can be accurately determined. This diastereomeric ratio directly corresponds to the enantiomeric ratio of the original analyte, from which the enantiomeric excess can be calculated using the following formula:

ee (%) = |(Integral of major diastereomer - Integral of minor diastereomer)| / |(Integral of major diastereomer + Integral of minor diastereomer)| x 100

For instance, if the integration of the signals for the two diastereomers yields a ratio of 3:1, the enantiomeric excess of the major enantiomer in the original mixture is 50%. In cases where only one set of signals for a single diastereomer is observed, it indicates that the starting material was enantiomerically pure within the detection limits of the NMR instrument. msu.edu

Table 1: Illustrative ¹H NMR Data for Diastereomeric Esters

| Proton | Chemical Shift (ppm) - Diastereomer 1 | Chemical Shift (ppm) - Diastereomer 2 | Integration Ratio |

| Methine proton adjacent to oxygen | 4.85 (quartet) | 4.95 (quartet) | 3 |

| Methoxy (B1213986) protons | 3.40 (singlet) | 3.42 (singlet) | 1 |

This is a hypothetical data table for illustrative purposes.

Comparison with Other Enantiomeric Purity Assessment Techniques (e.g., Chiral HPLC)

While NMR spectroscopy with chiral derivatizing agents like (S)-2-methoxy-2-phenylacetic acid is a powerful method for determining enantiomeric excess, other techniques are also widely employed, with Chiral High-Performance Liquid Chromatography (Chiral HPLC) being one of the most prominent.

Chiral HPLC is a highly effective and widely used method for the separation and quantification of enantiomers. youtube.com It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. The area under each peak in the chromatogram is proportional to the concentration of that enantiomer, allowing for a direct calculation of the enantiomeric excess.

Comparison of the two techniques reveals distinct advantages and disadvantages:

| Feature | NMR with (S)-2-methoxy-2-phenylacetic acid | Chiral HPLC |

| Principle | Conversion to diastereomers, quantification by peak integration. | Differential interaction with a chiral stationary phase, separation based on retention time. |

| Sample Preparation | Requires a chemical derivatization step. | Often requires minimal sample preparation, but method development can be extensive. |

| Analysis Time | Can be relatively fast once the derivative is prepared. | Run times can be longer, and method development can be time-consuming. |

| Solvent Consumption | Generally uses less solvent per analysis. | Can consume larger volumes of solvent. |

| Sensitivity | Can be less sensitive than HPLC, requiring more sample. | Generally offers high sensitivity. |

| Universality | Applicable to compounds with suitable functional groups for derivatization (e.g., alcohols, amines). | A wide variety of chiral columns are available, but a specific column may not be suitable for all compounds. |

| Cost | NMR instruments are a significant capital investment. Chiral derivatizing agents can be costly. | HPLC systems are generally less expensive than NMR spectrometers, but chiral columns can be expensive. |

In some cases, the results from both methods have shown good agreement. For example, a study on the enantiomeric purity of paroxetine (B1678475) demonstrated comparable results between the NMR method after derivatization and chiral HPLC.

Considerations for Complete Derivatization and Absence of Racemization

For the accurate determination of enantiomeric excess using (S)-2-methoxy-2-phenylacetic acid, two critical factors must be carefully considered: the completeness of the derivatization reaction and the absence of racemization during the process.

Complete Derivatization: It is imperative that the reaction between the chiral analyte and (S)-2-methoxy-2-phenylacetic acid proceeds to completion, meaning essentially 100% conversion of the analyte to its diastereomeric derivatives. udel.edumsu.edu If the reaction is incomplete, the measured diastereomeric ratio may not accurately reflect the initial enantiomeric ratio of the analyte. udel.edu This discrepancy arises from the phenomenon of kinetic resolution , where one enantiomer may react at a different rate with the chiral derivatizing agent than the other. udel.eduwikipedia.org If, for example, the (R)-enantiomer of an alcohol reacts faster with (S)-2-methoxy-2-phenylacetic acid than the (S)-enantiomer of the alcohol, an incomplete reaction will result in a higher proportion of the ((S,R)-diastereomer) in the product mixture than was present in the starting material. This would lead to an overestimation of the enantiomeric excess of the (R)-enantiomer.

Absence of Racemization: It is also crucial to ensure that neither the analyte nor the chiral derivatizing agent undergoes racemization under the reaction conditions. Racemization is the conversion of an enantiomerically enriched sample into a racemic mixture. If the analyte is susceptible to racemization, the measured enantiomeric excess will be lower than the true value. Similarly, if the (S)-2-methoxy-2-phenylacetic acid itself is not enantiomerically pure or racemizes during the reaction, it will lead to the formation of all four possible stereoisomers, complicating the NMR spectrum and leading to inaccurate results. Some chiral compounds, such as certain amino acid benzyl (B1604629) esters, are known to be susceptible to racemization, and care must be taken when analyzing their enantiomeric purity. nih.govresearchgate.net

Therefore, reaction conditions must be carefully chosen to drive the derivatization to completion while minimizing the risk of racemization to ensure the reliability and accuracy of the enantiomeric excess determination.

Role As a Chiral Auxiliary in Asymmetric Synthesis and Chiral Resolution

Use in Diastereoselective Reactions to Control Stereochemistry

(S)-2-methoxy-2-phenylacetic acid and its derivatives are employed to influence the stereochemical outcome of reactions, leading to the preferential formation of one diastereomer over another. This diastereoselectivity is crucial for the synthesis of enantiomerically pure compounds.

One notable application is in the alkylation of carboxylic acids. For instance, the alkylation of O-methyl mandelic acid (2-methoxy-2-phenylacetic acid) has been studied, demonstrating clean and high-yielding reactions. nih.gov The stereochemical course of these reactions is highly dependent on the chiral auxiliary and reaction conditions, such as the temperature and duration of enolization. nih.gov In some cases, the use of (S)-2-methoxy-2-phenylacetic acid as a chiral auxiliary has led to the formation of products with high enantiomeric excess (ee). For example, in the synthesis of (S)-2-(2-chlorophenyl)-2-methoxypropionic acid, an ee of 75% was initially observed, which was improved to 84% by modifying the chiral reagent. nih.gov

The effectiveness of (S)-2-methoxy-2-phenylacetic acid and its analogs as chiral auxiliaries is often compared to other well-known reagents like Mosher's acid (MTPA). researchgate.net The chemical shift differences observed in the ¹H NMR spectra of the resulting diastereomeric esters or amides are used to determine the enantiomeric purity and absolute configuration of chiral alcohols and amines. researchgate.netnih.gov

Table 1: Examples of Diastereoselective Reactions Using (S)-2-methoxy-2-phenylacetic Acid Derivatives

| Reactant | Chiral Auxiliary System | Product | Enantiomeric Excess (ee) | Reference |

| O-methyl mandelic acid | (S)-¹TA | (S)-2-(2-chorophenyl)-2-methoxypropionic acid | 75% | nih.gov |

| O-methyl mandelic acid | (S)-²TA | (S)-2-(2-chorophenyl)-2-methoxypropionic acid | 84% | nih.gov |

| 2-methoxy-2-(thiophen-2-yl)acetic acid | (R)-²TA | Adduct with methyl (E)-crotonate | 97% | nih.gov |

| Phenylacetic acid | (R)-2 | (S)-2-methylphenylacetic acid | 88% | nih.gov |

| Phenylacetic acid | (R)-2 | Ethylated product | 96% | nih.gov |

Data presented in this table is based on available research findings.

Formation of Diastereomeric Complexes for Racemic Mixture Resolution

A primary application of (S)-2-methoxy-2-phenylacetic acid is in the resolution of racemic mixtures, which involves separating a mixture of two enantiomers. This is achieved by reacting the racemic compound with the enantiomerically pure (S)-2-methoxy-2-phenylacetic acid to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated.

One of the classical and effective methods for separating diastereomers is fractional crystallization. This technique relies on the different solubilities of the diastereomeric salts in a particular solvent. When a racemic base is treated with (S)-2-methoxy-2-phenylacetic acid, two diastereomeric salts are formed. Due to their different crystal packing and intermolecular interactions, one diastereomer is typically less soluble and crystallizes out of the solution, allowing for its separation from the more soluble diastereomer. rsc.org

The efficiency of this process can be influenced by the choice of solvent and the specific structures of the acid and base involved. researchgate.netmdpi.com For instance, the resolution of racemic amines with chiral acids like (S)-2-methoxy-2-phenylacetic acid can yield diastereomeric salts with sufficient differences in solubility to be separated by crystallization. rsc.orgmdpi.com The structure of the diastereomeric salts, including the formation of salt bridges and other non-covalent interactions, plays a critical role in the chiral recognition and the success of the resolution. rsc.org

Table 2: Resolution of Racemic Amines via Fractional Crystallization of Diastereomeric Salts

| Racemic Amine | Chiral Resolving Agent | Less Soluble Diastereomeric Salt | More Soluble Diastereomeric Salt | Reference |

| (R)-1-phenylethylamine | (R)-2-methoxy-2-(1-naphthyl)propanoic acid | Formed an ammonium (B1175870)–carboxylate ion pair with a methoxy-assisted salt bridge and an aromatic CH⋯π interaction. | Formed an ion pair by a methoxy-assisted salt bridge where the naphthyl and phenyl groups did not overlap. | rsc.org |

This table illustrates the differential interactions leading to the separation of diastereomeric salts.

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), offer a powerful alternative for separating diastereomeric mixtures formed from (S)-2-methoxy-2-phenylacetic acid. nih.govnih.gov After converting the enantiomers of a racemic alcohol or amine into diastereomeric esters or amides with (S)-2-methoxy-2-phenylacetic acid, these diastereomers can be separated on a chromatographic column due to their different interactions with the stationary phase. nih.govoup.com

For example, diastereomeric esters prepared from a racemic alcohol and an enantiomerically pure carboxylic acid like a derivative of 2-methoxy-2-phenylacetic acid can often be separated by HPLC on a silica (B1680970) gel column. nih.gov The separation factor (α) is a measure of the efficiency of the separation. In some cases, surprisingly large separation factors have been achieved, enabling the complete separation of the diastereomers on a preparative scale. researchgate.netnih.gov

Table 3: HPLC Separation of Diastereomeric Esters

| Racemic Alcohol | Chiral Derivatizing Agent | Separation Factor (α) on Silica Gel HPLC | Reference |

| (±)-4-octanol | (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid | High | nih.gov |

| (±)-menthol | (±)-2-methoxy-2-(1-naphthyl)propionic acid | 1.83 | researchgate.net |

This table highlights the effectiveness of HPLC in separating diastereomers derived from chiral acids.

Recovery of Enantiopure Substrates and Reagents

A critical step in the resolution process is the recovery of the now enantiomerically pure substrate and the chiral auxiliary. After the separation of the diastereomers, the covalent or ionic bond connecting the substrate to the chiral auxiliary must be cleaved to yield the desired enantiopure compound.

In the case of diastereomeric esters formed from (S)-2-methoxy-2-phenylacetic acid and a chiral alcohol, the ester linkage can be cleaved by hydrolysis, typically under basic conditions, to release the enantiopure alcohol. oup.comgoogle.comresearchgate.net Similarly, for diastereomeric amides, hydrolysis can be used to recover the enantiopure amine, although amide bonds are generally more stable and may require more stringent conditions for cleavage. tcichemicals.com The chiral auxiliary, (S)-2-methoxy-2-phenylacetic acid, can also be recovered and potentially reused, making the process more economical. escholarship.org The successful recovery of both the enantiopure substrate and the chiral auxiliary is essential for the practical application of this resolution strategy in organic synthesis. researchgate.nettcichemicals.com

Advanced Methodological Developments and Refinements of Mosher S Method

Modified Mosher's Method and Its Evolution

The classical Mosher's method involves the reaction of a chiral alcohol or amine with both enantiomers of MTPA chloride to form diastereomeric esters or amides. The ¹H NMR spectra of these diastereomers are then analyzed. The anisotropic effect of the phenyl group in the MTPA moiety creates different magnetic environments for the protons of the substrate, leading to observable differences in chemical shifts (Δδ = δS - δR). The distribution of positive and negative Δδ values allows for the assignment of the absolute configuration of the stereocenter.

A significant modification to this method involves the use of alternative chiral derivatizing agents, such as (S)-2-methoxy-2-phenylacetic acid (MPA). tcichemicals.com MPA is structurally similar to MTPA but lacks the trifluoromethyl group. While the CF₃ group in MTPA provides a useful ¹⁹F NMR handle, MPA esters can sometimes offer more reliable results in ¹H NMR-based configurational assignments due to the simpler conformational equilibria of MPA derivatives compared to their MTPA counterparts. researchgate.net The absence of the strongly electron-withdrawing trifluoromethyl group can alter the electronic and steric properties of the CDA, leading to improved spectral dispersion for certain substrates. tcichemicals.comresearchgate.net

The evolution of Mosher's method has also seen the development of other arylmethoxyacetic acid reagents, such as those with naphthyl or anthryl groups, which can induce stronger anisotropic effects and lead to larger chemical shift differences (Δδ), facilitating more straightforward analysis. tcichemicals.comresearchgate.net These modifications aim to overcome some of the intrinsic limitations of MTPA, such as small Δδ values that can make configuration assignment ambiguous. researchgate.net

A key aspect of the modified Mosher's method is its application to a wider range of molecules. For instance, it has been adapted for determining the absolute configuration of chiral primary alcohols, where the stereocenter is at a two- or three-bond distance from the hydroxyl group. researchgate.net This is achieved by analyzing the chemical shift differences of the diastereotopic oxymethylene protons of the Mosher's esters. researchgate.net

| Reagent | Key Feature | Advantage in Modified Method |

| (S)-2-methoxy-2-phenylacetic acid (MPA) | Lacks CF₃ group | Simpler conformational analysis, potentially more reliable ¹H NMR data. researchgate.net |

| α-methoxy-α-(9-anthryl)acetic acid | Larger aromatic system | Stronger anisotropic effect, leading to larger Δδ values. researchgate.net |

| α-methoxy-α-(2-naphthyl)acetic acid (MNA) | Naphthyl group | Enhanced anisotropic effect compared to phenyl group. tcichemicals.com |

High-Field and Two-Dimensional NMR Techniques in Analysis (e.g., COSY, NOESY, HSQC, HMBC)

The advent of high-field NMR spectrometers and two-dimensional (2D) NMR techniques has significantly enhanced the power and reliability of Mosher's method. High-field instruments provide greater spectral dispersion, which is crucial for resolving overlapping signals, a common challenge in the analysis of complex molecules.

2D NMR techniques are invaluable for the unambiguous assignment of proton signals in the diastereomeric esters or amides.

COSY (Correlation Spectroscopy) helps in identifying scalar-coupled protons, allowing for the tracing of proton networks within the molecule. jst.go.jp

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of protons, which is essential for confirming the spatial arrangement of different groups relative to the anisotropic phenyl ring of the CDA. jst.go.jp

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, further assisting in the complete structural assignment of the diastereomers.

The use of these techniques is critical for the "modified Mosher's method," where the Δδ values of as many protons as possible are determined. pnas.org By having a comprehensive set of Δδ values across the molecule, a more robust and self-consistent assignment of the absolute configuration can be made. jst.go.jppnas.org

Integration with Hyphenated Techniques (e.g., HPLC-NMR)

The integration of Mosher's method with hyphenated techniques, particularly High-Performance Liquid Chromatography (HPLC), has provided a powerful tool for the analysis of chiral compounds. Chiral HPLC can be used to separate the diastereomeric Mosher's esters, which can then be collected and analyzed by NMR. nie.edu.sg This is particularly useful when dealing with mixtures of stereoisomers or when the derivatization reaction is not complete.

Furthermore, HPLC analysis of the Mosher ester derivatives can itself be used to determine the absolute stereochemistry of the substrate. By synthesizing authentic standards of the different stereoisomers and comparing their HPLC retention times with those of the derivatized natural product, the absolute configuration can be established. nie.edu.sg This approach has been successfully applied to determine the stereochemistry of β-hydroxy acid units in complex natural products like depsipeptides. nie.edu.sg

The direct coupling of HPLC with NMR (HPLC-NMR) allows for the on-line separation and structural elucidation of the diastereomeric derivatives. This can be a highly efficient method for analyzing complex mixtures, as it minimizes sample handling and allows for the analysis of minor components.

Addressing Limitations: Steric Hindrance and Aberrant Behavior

Despite its broad utility, Mosher's method is not without limitations. Significant steric hindrance in the substrate can impede the derivatization reaction with the chiral acid chloride. In such cases, alternative coupling agents or reaction conditions may be necessary to form the diastereomeric esters or amides.

Aberrant behavior in the NMR analysis can also lead to incorrect configurational assignments. This often arises from unexpected conformational preferences of the diastereomers in solution, which deviate from the standard model where the phenyl group of the CDA shields one side of the substrate. acs.org For example, in some cases, the presence of other aromatic groups or polar functionalities in the substrate can lead to intramolecular interactions that alter the preferred conformation. researchgate.net

To address these limitations, several strategies have been developed:

Use of alternative CDAs: As discussed earlier, reagents like MPA or those with larger aromatic systems can sometimes provide more reliable results when MTPA fails. tcichemicals.comresearchgate.net

Comprehensive 2D NMR analysis: A thorough analysis using techniques like NOESY can help to elucidate the actual solution-state conformation of the diastereomers, allowing for a more informed interpretation of the Δδ values. jst.go.jp

Computational modeling: Quantum mechanical calculations of the conformational energies and NMR chemical shifts of the diastereomers can be used to predict the expected Δδ values and validate the experimental results. researchgate.net

Use of non-covalent chiral solvating agents (CSAs): As an alternative to covalent derivatization, CSAs can be used to form transient diastereomeric complexes in solution, which can be directly observed by NMR. mdpi.com This approach avoids chemical modification of the substrate.

By being aware of these potential pitfalls and employing these advanced analytical and computational tools, the reliability of Mosher's method and its modifications can be significantly improved, making it a powerful technique for stereochemical determination.

Theoretical and Computational Investigations of S 2 Methoxy 2 Phenylacetic Acid and Its Derivatives

Conformational Analysis of Mosher Esters/Amides

The effectiveness of Mosher's method for determining the absolute configuration of chiral alcohols and amines is predicated on a well-defined conformational model of the resulting diastereomeric esters and amides. springernature.comumn.eduresearchgate.net Initial models proposed by Mosher were based on empirical observations of NMR chemical shifts. umn.edu However, subsequent theoretical studies and statistical analyses of crystal structures have refined this understanding, providing a more detailed picture of the preferred conformations. nih.gov

Statistical analysis of crystal structures deposited in the Cambridge Structural Database (CSD) has elucidated the major conformational properties of Mosher esters (α-methoxy-α-trifluoromethylphenylacetic acid, or MTPA esters) and their corresponding amides. nih.gov For MTPA esters, the predominant conformation is characterized by the ester carbonyl group being syn-periplanar to the trifluoromethyl group. The methine proton of the alcohol moiety is also syn to the carbonyl group, placing it, the carbonyl, the chiral carbon of the MTPA moiety, and the trifluoromethyl group in a coplanar arrangement. umn.edunih.gov

A similar conformational preference is observed in MTPA amides. nih.gov Studies on MTPA amides derived from primary amines show that the amide carbonyl group is typically syn-periplanar to the trifluoromethyl group. nih.gov The amide bond itself generally adopts a Z form. nih.gov These preferred arrangements minimize steric hindrance and are crucial for the predictive power of the Mosher model, which correlates the anisotropic shielding effect of the phenyl ring with the observed differences in proton chemical shifts (Δδ) between diastereomers. nih.govlibretexts.org

Detailed conformational features derived from statistical analysis of crystalline MTPA derivatives are summarized below.

| Feature | Mosher Esters (MTPA Esters) | Mosher Amides (MTPA Amides) |

| C=O and CF₃ Torsion | The ester carbonyl group is syn-periplanar (sp) to the trifluoromethyl group (dihedral angle 0° to ±30°). nih.gov | The amide carbonyl group is syn-periplanar (sp) to the trifluoromethyl group (average dihedral angle of -13°). nih.gov |

| CF₃ Conformation | The trifluoromethyl group adopts a staggered conformation. nih.gov | One fluorine atom is anti-periplanar to the amide carbonyl group (staggered conformation). nih.gov |

| Substrate Moiety Orientation | The methine group of the alcohol moiety is syn to the carbonyl group. nih.gov | For amides from primary amines with secondary alkyl groups, the methine group is syn to the carbonyl group. nih.gov |

| Phenyl Ring Orientation | The phenyl plane is inclined relative to the O–Cchiral bond. nih.gov | The phenyl plane is inclined from the O–Cchiral bond (average dihedral angle of +21°). nih.gov |

| Methoxy (B1213986) Group Orientation | The methyl group of the methoxy moiety is anti-periplanar to the ipso-carbon of the phenyl group. nih.gov | The methyl group of the methoxy moiety is anti-periplanar to the ipso-carbon of the phenyl group. nih.gov |

| This table presents a summary of the major conformational features of MTPA esters and amides based on statistical analysis of crystal structure data. nih.gov |

Quantum Chemical Calculations (e.g., DFT) for Chemical Shift Prediction and Mechanistic Understanding

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful methods for predicting NMR chemical shifts and providing a deeper mechanistic understanding of stereochemical differentiation. rsc.orgresearchgate.net These computational approaches can calculate NMR shielding tensors for different potential diastereomers, and the resulting theoretical chemical shifts can be compared with experimental data to assign the correct stereostructure. rsc.orgfrontiersin.org

The application of DFT calculations has proven valuable in cases where the standard Mosher's analysis might be ambiguous. acs.org By optimizing the geometry of Mosher esters or amides and then calculating their NMR parameters using methods like the Gauge-Including Atomic Orbital (GIAO) method, a more reliable assignment of configuration can be achieved. frontiersin.org This is particularly useful for complex molecules or when dealing with flexible systems where multiple conformations might be populated. nih.gov

Recent advancements include the development of integrated approaches that combine DFT calculations with experimental data. digitellinc.com For instance, the DP4+ probability method uses DFT-calculated NMR data to determine the most likely structure among several possibilities. acs.org Furthermore, DFT calculations have been used to design new chiral derivatizing agents and to understand the factors governing the chemical shift differences observed in both ¹H and ¹⁹F NMR spectra of diastereomeric derivatives. nih.gov This synergy between computational prediction and experimental measurement enhances the reliability and expands the scope of NMR-based methods for determining absolute configuration. digitellinc.comnih.gov

| Computational Method | Application in Mosher's Method Analysis | Key Findings |

| DFT Geometry Optimization | Provides low-energy conformers of Mosher esters/amides for further analysis. nih.gov | Essential for accurate prediction of spectroscopic properties. |

| GIAO-DFT Calculations | Predicts ¹H, ¹³C, and ¹⁹F NMR chemical shifts for different diastereomers. rsc.orgfrontiersin.orgnih.gov | Calculated shifts can be correlated with experimental data to assign relative and absolute configurations. frontiersin.orgnih.gov |

| TDDFT ECD Calculations | Complements Mosher's analysis by calculating Electronic Circular Dichroism spectra. nih.gov | Provides an independent method for confirming absolute configuration assignments. nih.gov |

| DP4+ Probability | Compares experimental NMR data with DFT-calculated data for all possible isomers to give a probability of correct assignment. acs.org | Improves the confidence of stereochemical assignment, especially for complex or challenging cases. acs.org |

| This table summarizes the application of various quantum chemical calculation methods in the structural and stereochemical analysis of Mosher's acid derivatives. |

Molecular Modeling for Stereochemical Correlation

Molecular modeling provides the structural foundation for the empirical rules used in Mosher's method to correlate NMR data with stereochemistry. researchgate.netacs.org The method relies on a simplified conformational model where the ester or amide derivative adopts a specific orientation in solution. umn.edunih.gov In this model, the trifluoromethyl (CF₃) group, the carbonyl (C=O) group, and the methine proton of the chiral alcohol (or amine) moiety are assumed to be coplanar. umn.eduencyclopedia.pub

This preferred conformation places the phenyl ring of the Mosher's acid moiety in a position where it exerts a significant anisotropic (shielding) effect on the nearby protons of the substrate. libretexts.org For a given diastereomer (e.g., the (S)-MTPA ester of a chiral alcohol), the substituents on the alcohol's stereocenter will be oriented differently with respect to the phenyl ring compared to the other diastereomer (the (R)-MTPA ester). One side of the substrate is shielded (protons resonate at a higher field, lower ppm), while the other is deshielded.

The key to the analysis is the calculation of the chemical shift difference, Δδ, for each corresponding proton in the two diastereomers (Δδ = δS - δR). libretexts.orgencyclopedia.pub A consistent pattern of positive Δδ values for protons on one side of the molecule and negative Δδ values for protons on the other side allows for the assignment of the absolute configuration of the original alcohol or amine. nih.govencyclopedia.pub Molecular modeling helps to visualize and validate this conformational bias, confirming that the extended conformation which minimizes steric clashes is indeed the one that best explains the observed NMR data. nih.govfrontiersin.org While this model represents an averaged conformation and not necessarily the absolute ground state, it has proven remarkably successful and reliable for correlating configuration. umn.edu

Intermolecular Interactions and Solid State Studies of S 2 Methoxy 2 Phenylacetic Acid and Its Salts

Crystal Structure Analysis of Enantiopure and Racemic Forms

The solid-state structures of both the enantiomerically pure and the racemic forms of 2-methoxy-2-phenylacetic acid have been elucidated by single-crystal X-ray diffraction, revealing distinct packing arrangements despite conformational similarities of the individual molecules. researchgate.net

Despite the different crystal symmetries and packing, the conformation of the acid molecules in both the enantiopure and racemic crystals is notably similar. researchgate.net This structural similarity is also reflected in their physical properties, such as their infrared spectra and melting points, as determined by Differential Scanning Calorimetry (DSC). chemcryst.hu36.112.18

The crystallographic data for the enantiopure (S)-form and the racemic form are summarized in the table below.

| Parameter | (S)-2-methoxy-2-phenylacetic acid | Racemic 2-methoxy-2-phenylacetic acid |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁/n |

| a (Å) | 6.8795(3) | Data not available in sources |

| b (Å) | 7.0124(3) | Data not available in sources |

| c (Å) | 17.4578(8) | Data not available in sources |

| **β (°) ** | 90 | Data not available in sources |

| Z | 4 | Data not available in sources |

| Reference | researchgate.netchemcryst.hu | researchgate.net |

The structure of salts formed with chiral amines has also been investigated. For instance, the 1:1 salt of (S)-2-methoxy-2-phenylacetic acid with (S)-1-cyclohexylethylamine crystallizes in the monoclinic space group P2₁, with two formula units in the unit cell. researchgate.netchemcryst.hu

Role of Hydrogen Bonding and Other Interactions in Solid-State Chiral Recognition

Hydrogen bonding is a dominant force in the crystal packing of 2-methoxy-2-phenylacetic acid and its salts, playing a critical role in the formation of their supramolecular architectures.

In the crystal structure of the racemic acid, molecules of a single enantiomer are linked into helical chains via hydrogen bonds. researchgate.net Specifically, the acidic proton of the carboxyl group of one molecule forms a hydrogen bond with the methoxy (B1213986) oxygen atom of a neighboring molecule. researchgate.net This creates distinct homochiral helices ((P)-helical for S-molecules and (M)-helical for R-molecules). researchgate.net

The system of intermolecular interactions in the solid state is reported to be very similar for both the chiral and racemic forms of α-methoxyphenylacetic acid. chemcryst.hu36.112.18 This similarity in interaction patterns presents a significant challenge for separating the enantiomers by crystallization. chemcryst.huchemcryst.hu

In the diastereomeric salts formed with chiral amines, such as 1-cyclohexylethylamine, the primary interaction is the ionic and hydrogen-bonding interaction between the carboxylate group of the acid and the ammonium (B1175870) group of the amine. chemcryst.huresearchgate.net In the crystal of the (S)-acid-(S)-amine salt, the packing arrangement is described as columnar, with a hydrophilic core composed of the interacting ammonium and carboxylate groups, and a hydrophobic exterior formed by the phenyl and cyclohexyl groups. researchgate.netchemcryst.hu This arrangement leads to the growth of fibrous crystals. chemcryst.hu The diastereomeric (S)-acid-(R)-amine salt also exhibits a fibrous habit and a closely related structure, as suggested by similarities in their IR spectra. chemcryst.hu In other systems, strong negative-charge-assisted intermolecular hydrogen bonds involving the carboxyl groups have been observed to be crucial for the formation of layered structures that facilitate chiral recognition. researchgate.net

| Interaction Type | Description in Racemic Acid | Description in (S)-Acid/(S)-Amine Salt |

| Primary H-Bond | Between the carboxylic acid proton and the methoxy oxygen of the next molecule in a homochiral helix. | Ammonium-carboxylate ionic and hydrogen bonds. |

| Supramolecular Motif | Homochiral helical columns ((P) for S, (M) for R). | Columnar packing with hydrophilic interior and hydrophobic exterior. |

| Other Interactions | van der Waals forces between phenyl groups. | Hydrophobic interactions between phenyl and cyclohexyl groups. |

| Reference | researchgate.net | researchgate.netchemcryst.hu |

Implications for Chiral Resolution by Crystallization

The solid-state characteristics of 2-methoxy-2-phenylacetic acid and its derivatives have direct implications for its chiral resolution. The high degree of similarity in the crystal structures and intermolecular interaction networks of the enantiopure and racemic forms makes direct resolution of the racemate a difficult task. chemcryst.hu36.112.18

The most common and effective method for resolving racemic 2-methoxy-2-phenylacetic acid is through the formation of diastereomeric salts with a chiral base. The principle relies on the different physicochemical properties, particularly solubility, of the resulting diastereomeric salts ((R)-acid-(R)-base and (S)-acid-(R)-base). (S)-2-methoxy-2-phenylacetic acid itself is also employed as a resolving agent for racemic bases. researchgate.netgoogle.comconsensus.app

The study of diastereomeric salts formed between α-methoxyphenylacetic acid and chiral amines like 1-cyclohexylethylamine provides insight into the resolution process. The two diastereomers, (S,S) and (S,R), exhibit different melting points (163 °C for the (S,S)-salt and 187 °C for the (S,R)-salt), indicating a difference in their crystal lattice energies. chemcryst.hu This difference is exploited in fractional crystallization, where the less soluble diastereomer crystallizes out of the solution first, allowing for the separation of the enantiomers.

Detailed thermal analysis (DSC) and powder X-ray diffraction (PXRD) studies of the pure enantiomers, the racemate, and the diastereomeric salts are used to construct binary and ternary phase diagrams. chemcryst.hu These diagrams are essential tools for understanding the solid-liquid equilibria of the system and for optimizing the conditions for an efficient crystallization-based resolution process. chemcryst.huchemcryst.hu

| Compound/Mixture | Crystal System | Significance for Resolution |

| (S)-MPAA | Orthorhombic | Forms diastereomeric salts with differing properties from its enantiomer. |

| Racemic MPAA | Monoclinic | Difficult to resolve directly due to structural similarity to pure enantiomers. chemcryst.hu |

| (S)-MPAA / (S)-amine salt | Monoclinic | Less soluble diastereomer that can be separated by crystallization. |

| (S)-MPAA / (R)-amine salt | - | More soluble diastereomer that remains in the mother liquor. |

| Reference | researchgate.netchemcryst.hu | chemcryst.huresearchgate.net |

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current research landscape for (S)-2-methoxy-2-phenylacetic acid is primarily centered on its application as a chiral derivatizing agent (CDA). It is widely used to convert enantiomeric alcohols and amines into diastereomeric esters and amides, respectively. researchgate.net The resulting diastereomers exhibit distinct signals in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, allowing for the determination of enantiomeric excess and absolute configuration. researchgate.netresearchgate.net This method is a valuable alternative to more complex techniques like X-ray crystallography.

Beyond its role in stereochemical determination, (S)-2-methoxy-2-phenylacetic acid serves as a versatile chiral precursor in organic synthesis. evitachem.com Researchers utilize it as a starting material for the synthesis of more complex, enantiopure molecules, including biologically active compounds and natural products. tcichemicals.com For instance, it has been employed in the synthesis of compounds with potential antimalarial properties and as a resolving agent in the production of intermediates for drugs like Rotigotine. google.com The compound's reactivity, stemming from its carboxylic acid and methoxy (B1213986) functional groups, allows for a variety of chemical transformations, including oxidation, reduction, and substitution. evitachem.com

The synthesis of (S)-2-methoxy-2-phenylacetic acid itself has been a subject of study, with methods developed to produce it in high enantiomeric purity, for example, from (S)-(+)-mandelic acid. semanticscholar.org Its racemic form is also used in non-stereoselective synthesis as an intermediate.

Table 1: Physical and Chemical Properties of (S)-2-methoxy-2-phenylacetic acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀O₃ | evitachem.comanaxlab.com |

| Molecular Weight | 166.17 g/mol | iucr.orgnih.gov |

| Appearance | Colorless oil | semanticscholar.org |

| Boiling Point | 130°C / 0.7 mmHg | anaxlab.com |

| Optical Rotation [α]D²⁰ | +21.2 (c=1, EtOH) | semanticscholar.org |

| CAS Number | 26164-26-1 | anaxlab.com |

Remaining Challenges and Open Questions in Stereochemical Assignment

Despite the widespread use of (S)-2-methoxy-2-phenylacetic acid as a CDA, several challenges and open questions remain. The reliability of the NMR method is predicated on a consistent and predictable preferred conformation of the resulting diastereomeric esters in solution. tcichemicals.com Any deviation from the expected conformation can lead to ambiguous or incorrect stereochemical assignments.

A significant challenge arises when the chemical shift differences (Δδ) between the signals of the diastereomers are small. researchgate.net This can occur even with powerful NMR spectrometers and may be particularly problematic in certain solvents that interfere with the non-covalent interactions responsible for the differential shielding. In some cases, computational modeling is required to validate the assignments made by NMR, adding a layer of complexity to the analysis. researchgate.net

Furthermore, for certain classes of compounds, direct comparison of optical rotation values can be unreliable for confirming stereochemistry, highlighting the need for robust methods like NMR derivatization. orgsyn.org Another open question is the extent to which the derivatizing agent itself might influence the conformation of the substrate, potentially complicating the interpretation of NMR data. The development of methods that are less dependent on empirical models and applicable to a wider range of functional groups remains an active area of investigation. Experiments have shown that even with advanced sensors, identifying individual enantiomers of carboxylic acids with quaternary stereogenic centers can be a challenge. acs.org

Prospects for Novel Reagent Design and Methodological Advancements